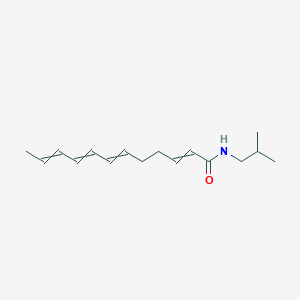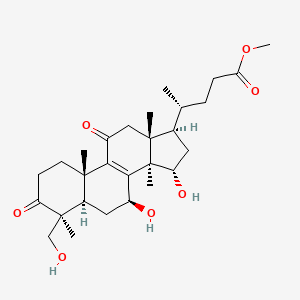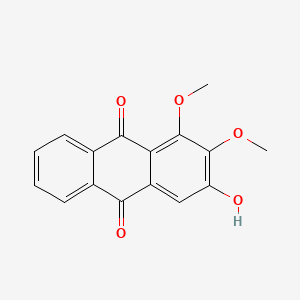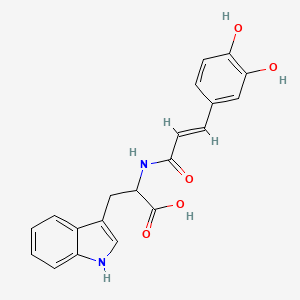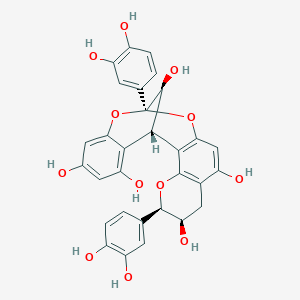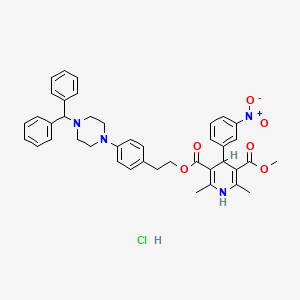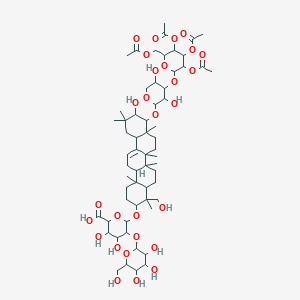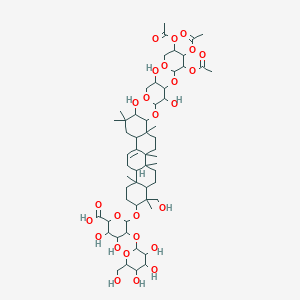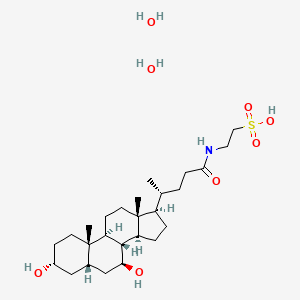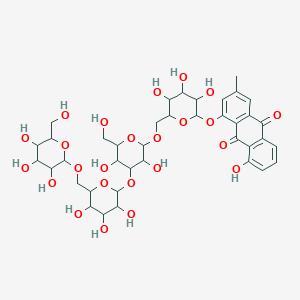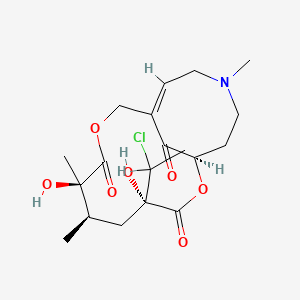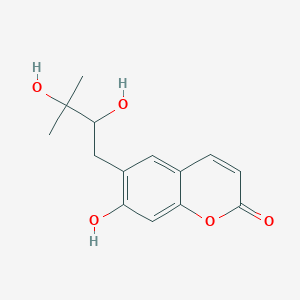
2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-, also known as feilongzhang blood lactone or nitidum, is a coumarin compound . It can be isolated from Angelica dahurica stem . The molecular formula of this compound is C16H20O6 .
Molecular Structure Analysis
The molecular weight of this compound is 308.33 g/mol . The InChI representation of the molecule isInChI=1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3 . Physical And Chemical Properties Analysis
The molecular weight of 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- is 308.33 g/mol . The exact mass is 340.031022 g/mol .Wissenschaftliche Forschungsanwendungen
Structural Requirements for Gastroprotective Activity
Research conducted by Shimojima and Hayashi (1983) explored the structural requirements for gastroprotective activity in derivatives of 2H-1-Benzopyran-2-one. They found that specific modifications at the amino acid moiety significantly influenced activity, highlighting the importance of the 1H-2-benzopyran-1-one skeleton for activity to occur Shimojima & Hayashi, 1983.
Spiroacetal Derivatives and Structural Transformations
Cremins, Hayes, and Wallace (1993) investigated spiroacetal derivatives of chroman-4-one, a compound structurally related to 2H-1-Benzopyran-2-one. They demonstrated transformations leading to spirocyclisation, revealing insights into chemical processes and structural changes Cremins, Hayes, & Wallace, 1993.
Crystal Structure Analysis
Julaeha et al. (2010) studied the coumarin ring system of a compound closely related to 2H-1-Benzopyran-2-one, focusing on its crystal structure. This research contributes to understanding the molecular structure and interactions of similar compounds Julaeha et al., 2010.
Synthesis and Characterization of Metal Complexes
Abdel-Latif and Mohamed (2017) synthesized novel metal complexes with derivatives of 2H-1-Benzopyran-2-one, characterizing them through various analytical methods. This study contributes to the field of coordination chemistry and potential applications in material science Abdel-Latif & Mohamed, 2017.
In Vitro Metabolism and Pharmacological Potential
Yenes, Commandeur, Vermeulen, and Messeguer (2004) investigated the in vitro metabolism of a related compound, highlighting its pharmacological potential as a lipid peroxidation inhibitor and nitric oxide scavenger. Such studies are crucial for understanding the drug metabolism and potential therapeutic uses Yenes et al., 2004.
Synthesis Techniques and Applications
Lee (1982) described a synthesis method for mangostins, using a compound structurally related to 2H-1-Benzopyran-2-one. This research contributes to synthetic chemistry, providing techniques for creating complex organic compounds Lee, 1982.
Safety And Hazards
The safety data sheet for a similar compound, 6-[(2R)-2,3-Dihydroxy-3-methylbutyl]-5,7-dimethoxy-2H-1-benzopyran-2-one, suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Eigenschaften
IUPAC Name |
6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-14(2,18)12(16)6-9-5-8-3-4-13(17)19-11(8)7-10(9)15/h3-5,7,12,15-16,18H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTWKAQFZYXAEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30418735 | |
| Record name | 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- | |
CAS RN |
46992-81-8 | |
| Record name | 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



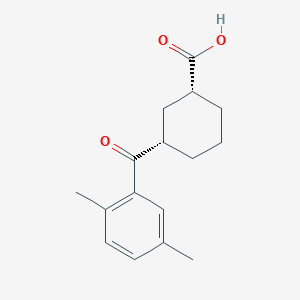
![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)
